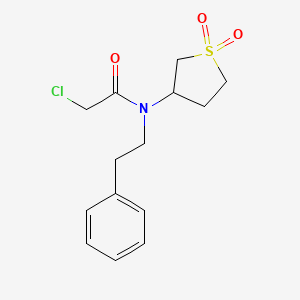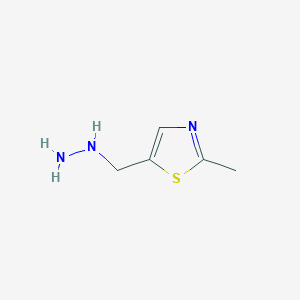
5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hidrazinilmetil)-2-metil-1,3-tiazol es un compuesto orgánico que pertenece a la familia de los tiazoles. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en su estructura cíclica. Este compuesto en particular se caracteriza por la presencia de un grupo hidrazinilmetil unido al anillo tiazol, lo que lo convierte en una molécula única y versátil en diversas aplicaciones químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(Hidrazinilmetil)-2-metil-1,3-tiazol típicamente implica la reacción de 2-metiltiazol con derivados de hidracina. Un método común incluye los siguientes pasos:
Materiales de partida: 2-metiltiazol e hidrato de hidracina.
Condiciones de reacción: La reacción se lleva a cabo en un disolvente orgánico como etanol o metanol, bajo condiciones de reflujo.
Procedimiento: El 2-metiltiazol se disuelve en el disolvente, y se agrega gota a gota hidrato de hidracina. La mezcla se calienta bajo reflujo durante varias horas, permitiendo que el grupo hidrazinilmetil se una al anillo tiazol.
Purificación: La mezcla de reacción se enfría, y el producto se aísla por filtración o extracción, seguido de recristalización para obtener 5-(Hidrazinilmetil)-2-metil-1,3-tiazol puro.
Métodos de producción industrial
En un entorno industrial, la producción de 5-(Hidrazinilmetil)-2-metil-1,3-tiazol puede implicar reactores de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(Hidrazinilmetil)-2-metil-1,3-tiazol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazinil en otros grupos funcionales.
Sustitución: El anillo tiazol puede sufrir reacciones de sustitución con electrófilos o nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno o permanganato de potasio.
Agentes reductores: Borohidruro de sodio o hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, haluros de alquilo o cloruros de acilo.
Principales productos formados
Oxidación: Formación de óxidos de tiazol.
Reducción: Formación de derivados de metiltiazol.
Sustitución: Formación de diversos compuestos de tiazol sustituidos.
Aplicaciones Científicas De Investigación
5-(Hidrazinilmetil)-2-metil-1,3-tiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(Hidrazinilmetil)-2-metil-1,3-tiazol implica su interacción con objetivos moleculares y vías específicas. El grupo hidrazinil puede formar enlaces de hidrógeno e interactuar con enzimas o receptores, modulando su actividad. El anillo tiazol también puede participar en interacciones π-π con residuos aromáticos en proteínas, influyendo en su función.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(Hidrazinilmetil)-2-metilpiridina
- 3-fluoro-5-(hidrazinilmetil)piridina dihidrocloruro
Singularidad
5-(Hidrazinilmetil)-2-metil-1,3-tiazol es único debido a su combinación específica del anillo tiazol y el grupo hidrazinilmetil. Esta estructura confiere una reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C5H9N3S |
|---|---|
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
(2-methyl-1,3-thiazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C5H9N3S/c1-4-7-2-5(9-4)3-8-6/h2,8H,3,6H2,1H3 |
Clave InChI |
CPVGNJSRFGBKMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(S1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


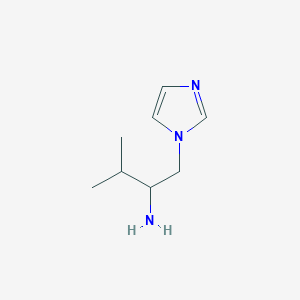
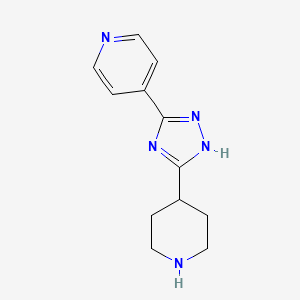

![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)
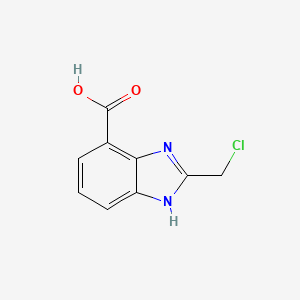

![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)
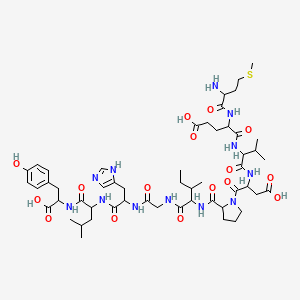
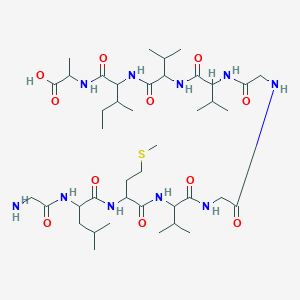


![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)
